2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-13-10(2-1-5-16-13)14(18)17-9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSZSLKOZVMTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Mediated Coupling
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl), followed by reaction with the amine in the presence of a base (e.g., triethylamine):
Conditions:
Coupling Reagent Assisted Synthesis
Carbodiimide-based reagents like EDCl/HOBt or HATU facilitate amide bond formation under mild conditions:
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Coupling reagent | HATU |
| Solvent | DMF |
| Temperature | 25°C (room temp) |
| Reaction time | 12–16 hours |
| Yield | 80–85% |
Mixed Anhydride Method
Using isobutyl chloroformate to generate a mixed anhydride intermediate, which reacts with the amine:
Advantages:
Purification and Characterization
Purification:
-
Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:1) removes unreacted starting materials.
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Recrystallization from ethanol/water (1:1) enhances purity to >98%.
Characterization Data:
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H-NMR (500 MHz, DMSO-d): δ 8.45 (s, 1H, NH), 7.92 (d, J = 5.0 Hz, 1H, pyridine-H), 6.85–6.79 (m, 3H, benzodioxin-H), 4.30 (s, 4H, OCHCHO), 2.10 (s, 2H, NH).
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IR (KBr): 3320 cm (N-H stretch), 1650 cm (C=O amide), 1240 cm (C-O-C).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Acid chloride | 65–75 | 95 | Low | Moderate |
| EDCl/HOBt | 70–80 | 97 | Medium | High |
| HATU | 80–85 | 98 | High | High |
| Mixed anhydride | 60–70 | 96 | Medium | Low |
Key Findings:
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HATU-mediated coupling offers the highest yield and purity but at elevated reagent costs.
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Acid chloride route is cost-effective for small-scale synthesis but requires stringent moisture control.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and potentially leading to the formation of different derivatives.
Substitution Reactions: The presence of amino and carboxamide groups allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents include alkyl or aralkyl halides, bases like lithium hydride, and solvents such as N,N-dimethylformamide
Major Products: The major products of these reactions are often derivatives of the original compound, with modifications at the amino or carboxamide positions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the modulation of biological processes. For example, it has been studied for its ability to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, potentially offering therapeutic benefits in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Benzodioxin/Dioxane Derivatives: The target compound shares the benzodioxin moiety with 3',4'(1",4"-dioxino) flavone (4f) and patent compounds , but differs in core structure. However, the absence of a flavonoid core in the target compound may limit direct comparability. In contrast, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide shares the benzodioxin-pyridine-carboxamide scaffold but substitutes the amino group with chlorine at position 2. Chlorine’s electron-withdrawing nature may reduce solubility compared to the amino group’s hydrogen-bonding capacity.
Pyridine/Dihydropyridine Analogues: Dihydropyridines like AZ331 feature thioether and cyano groups, which enhance lipophilicity and redox activity. The target compound’s fully aromatic pyridine core may improve oxidative stability but reduce conformational flexibility compared to dihydropyridines. The carboxamide position (3 vs. 4 in ) influences spatial orientation for target binding. For example, 3-carboxamide derivatives often exhibit stronger hydrogen-bonding interactions with enzymes or receptors.
Heterocyclic Hybrids: Patent compounds combine benzodioxin with pyrido-pyrimidinone and piperazine/diazepane moieties.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Benzodioxin’s resistance to oxidative degradation (vs. dihydropyridines ) may prolong half-life, as seen in related patent compounds .
Biological Activity
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C14H13N3O3
- Molecular Weight : 271.27 g/mol
- CAS Number : 1368196-25-1
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit the following mechanisms:
- Antioxidant Activity : The benzodioxin moiety contributes to the compound's ability to scavenge free radicals and reduce oxidative stress, which has implications in neuroprotection and anti-inflammatory effects.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.
- Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, influencing neural signaling pathways.
Biological Studies and Findings
Research has demonstrated various biological activities linked to this compound:
Antioxidant Properties
A study highlighted the antioxidant capacity of derivatives related to this compound. The results indicated a significant reduction in oxidative stress markers in cellular models treated with these compounds.
Enzyme Inhibition Studies
In vitro assays have shown that the compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
- Neuroprotective Effects : A clinical trial involving patients with mild cognitive impairment showed that administration of related compounds resulted in improved cognitive function and reduced oxidative damage markers.
- Anti-inflammatory Activity : In animal models of inflammation, treatment with this compound led to a significant decrease in pro-inflammatory cytokines.
Q & A
Q. What are the standard synthetic protocols for 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide, and how is reaction progress monitored?
The synthesis typically involves coupling the pyridine-3-carboxamide core with a 2,3-dihydro-1,4-benzodioxin-6-amine derivative. Key steps include activating the carboxylic acid group using reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and optimizing reaction conditions (e.g., solvent, temperature). Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation and final product purity .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Essential techniques include:
- 1H/13C NMR : To confirm hydrogen and carbon environments, particularly distinguishing the benzodioxin ring protons (δ 4.2–4.4 ppm for methylene groups) and pyridine carboxamide signals.
- Infrared (IR) Spectroscopy : To verify amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination and molecular formula validation .
Q. Which in vitro assays are commonly used to evaluate its biological activity?
Standard assays include enzyme inhibition studies (e.g., α-glucosidase and acetylcholinesterase inhibition) using spectrophotometric methods to measure IC50 values. Cellular viability assays (e.g., MTT or resazurin-based) assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can contradictory bioactivity data across different assay systems be resolved?
Discrepancies may arise from variations in assay conditions (e.g., pH, buffer composition) or off-target interactions. Methodological solutions include:
Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
Advanced approaches include:
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, temperature) using response surface methodology .
- Flow chemistry : Continuous flow systems to improve mixing and heat transfer, reducing side reactions .
- Catalyst screening : Evaluating palladium or copper catalysts for coupling efficiency .
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?
Quantum mechanical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to correlate with bioactivity. Molecular dynamics simulations model ligand-receptor interactions over time, identifying key binding residues. These methods guide rational structural modifications (e.g., substituent addition to the pyridine ring) .
Q. What methodologies address solubility challenges in pharmacological studies?
- Co-crystallization : Screening with co-formers (e.g., succinic acid) to improve aqueous solubility.
- Nanoparticle formulation : Encapsulation in liposomes or polymeric nanoparticles for enhanced bioavailability.
- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to increase solubility without altering target affinity .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting data on enzymatic inhibition potency?
- Standardize assay protocols : Adopt uniform substrate concentrations and incubation times.
- Control for enzyme source : Variability in enzyme isoforms (e.g., human vs. bacterial α-glucosidase) may explain discrepancies.
- Orthogonal assays : Validate results using alternative methods (e.g., fluorescence-based assays vs. UV-Vis) .
Q. What statistical frameworks are recommended for analyzing dose-response data?
Nonlinear regression models (e.g., four-parameter logistic curve) calculate EC50/IC50 values with confidence intervals. Bootstrap resampling assesses robustness, while ANOVA identifies significant differences across experimental groups .
Methodological Innovations
Q. How can machine learning (ML) accelerate the discovery of derivatives with improved properties?
ML models trained on existing SAR data predict bioactivity and physicochemical properties (e.g., logP, solubility). Generative adversarial networks (GANs) propose novel structures with optimized target affinity, reducing synthetic trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
